N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
CAS No.: 664999-23-9
Cat. No.: VC21486244
Molecular Formula: C18H14ClF4N3OS
Molecular Weight: 431.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-23-9 |
|---|---|
| Molecular Formula | C18H14ClF4N3OS |
| Molecular Weight | 431.8g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H14ClF4N3OS/c1-3-14-9(2)16(18(21,22)23)11(7-24)17(26-14)28-8-15(27)25-10-4-5-13(20)12(19)6-10/h4-6H,3,8H2,1-2H3,(H,25,27) |
| Standard InChI Key | YZQVDLVDBBZKEH-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C#N)C(F)(F)F)C |
| Canonical SMILES | CCC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C#N)C(F)(F)F)C |
Introduction
Structural Characteristics
Molecular Structure
The molecular structure of N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide features a complex arrangement of atoms and functional groups that defines its chemical identity. At its core, the compound contains a pyridine ring that serves as a central scaffold, highly substituted with multiple functional groups in a specific pattern. This heterocyclic component is linked to a substituted phenyl ring through a sulfanylacetamide bridge, creating a molecule with distinct structural regions.
The key structural components include:
-
A pyridine ring functioning as the primary scaffold
-
Position 2 of the pyridine ring connected to the sulfanylacetamide linker
-
Position 3 bearing a cyano (nitrile) group
-
Position 4 substituted with a trifluoromethyl group
-
Position 5 bearing a methyl group
-
Position 6 substituted with an ethyl group
-
A 3-chloro-4-fluorophenyl group connected to the acetamide moiety
This specific arrangement of substituents creates a three-dimensional structure with unique spatial relationships between functional groups, potentially influencing its interactions with biological targets or chemical reactants. The presence of the trifluoromethyl group, known for its strong electron-withdrawing properties, likely affects the electronic distribution across the pyridine ring, while the cyano group introduces potential for hydrogen bonding and other intermolecular interactions.
The molecular connectivity can be precisely represented using the SMILES notation: CCC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C#N)C(F)(F)F)C, which encodes the exact arrangement of atoms within the molecule.
Synthesis and Preparation Methods
The preparation of complex heterocyclic compounds like N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide typically involves strategic synthetic sequences that construct the molecular framework in a systematic manner. For compounds containing substituted pyridine rings linked to other aromatic systems through a sulfanylacetamide bridge, several key reaction types may be employed:
-
Nucleophilic substitution reactions, particularly for the introduction of the sulfanyl linkage between the pyridine and acetamide components
-
Coupling reactions to form carbon-carbon bonds during the construction of highly substituted aromatic rings
-
Functional group transformations to introduce specific substituents such as the cyano group and trifluoromethyl moiety
-
Amide bond formation to connect the acetamide component to the chloro-fluorophenyl group
| Structural Feature | Potential Research Applications | Rationale |
|---|---|---|
| Trifluoromethyl group | Metabolic stability enhancement | Resistance to oxidative metabolism |
| Cyano group | Hydrogen bond acceptor | Potential for specific target binding |
| Halogenated phenyl ring | Modulation of lipophilicity | Enhanced membrane permeability |
| Pyridine core | Enzyme inhibition | Established scaffold in drug design |
| Sulfanylacetamide linker | Conformational flexibility | Adaptation to binding site geometry |
Drawing parallels to structurally related compounds, potential pharmaceutical research applications might include investigation as kinase inhibitors, modulators of protein-protein interactions, specific receptor ligands, or metabolic enzyme inhibitors. It is important to note that these potential applications are speculative and would require systematic biological evaluation to determine the actual activity profile.
Current Research Status and Future Directions
The current research status of N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide appears to be in preliminary stages, with limited published literature specifically addressing this compound based on the available search results. This situation presents both challenges and opportunities for researchers interested in investigating this molecule.
The absence of extensive published data suggests that much remains to be explored regarding its synthesis, physicochemical properties, and potential applications. Future research directions might include:
-
Development and optimization of synthetic routes to facilitate larger-scale preparation and structural modifications
-
Comprehensive characterization of physical and chemical properties, including solubility profiles, stability under various conditions, and spectroscopic properties
-
Systematic evaluation of biological activities across diverse screening platforms to identify potential therapeutic applications
-
Investigation of structure-activity relationships through the preparation of analogs with modified substituents on the pyridine and phenyl rings
-
Exploration of the compound's potential in non-pharmaceutical applications, such as in materials science or as chemical probes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume